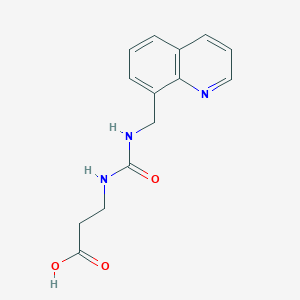![molecular formula C13H21N5 B11735618 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735618.png)
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features two pyrazole rings substituted with methyl and propyl groups, connected via a methylene bridge to an amine group. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can be achieved through a multi-step process:
Formation of 1,3-dimethyl-1H-pyrazole: This can be synthesized by reacting hydrazine with 2,4-pentanedione under reflux conditions.
Formation of 1-propyl-1H-pyrazole: This can be synthesized by reacting hydrazine with 3-pentanone under similar conditions.
Coupling Reaction: The two pyrazole derivatives are then coupled using formaldehyde and an amine source under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrazole rings, potentially leading to the formation of dihydropyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of various substituted amines.
科学的研究の応用
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry and catalysis.
Synthesis: They serve as building blocks for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Pyrazole derivatives are studied for their potential to inhibit various enzymes, including kinases and proteases.
Antimicrobial Activity: They exhibit antimicrobial properties and are investigated as potential antibiotics.
Medicine
Drug Development: Pyrazole derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer, inflammation, and infections.
Industry
Agriculture: They are used in the development of agrochemicals, including herbicides and fungicides.
作用機序
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism would depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
- 1,3-dimethyl-1H-pyrazole
- 1-propyl-1H-pyrazole
- 1,3-dimethyl-4-(methylamino)-1H-pyrazole
Uniqueness
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure connected via a methylene bridge to an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H21N5 |
|---|---|
分子量 |
247.34 g/mol |
IUPAC名 |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(1-propylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C13H21N5/c1-4-5-18-9-12(7-15-18)6-14-8-13-10-17(3)16-11(13)2/h7,9-10,14H,4-6,8H2,1-3H3 |
InChIキー |
LPOAXRWLNRMATJ-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=C(C=N1)CNCC2=CN(N=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11735538.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11735542.png)
![tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B11735544.png)
![[2-(dimethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735549.png)
![2-methoxy-4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11735553.png)
amine](/img/structure/B11735559.png)
![Methyl[2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine](/img/structure/B11735564.png)
![1-(cyclopropylmethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11735565.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11735582.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11735588.png)
![3-(Dimethylamino)-1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11735610.png)

![N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11735614.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735616.png)
